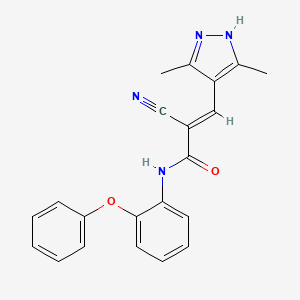
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Applications De Recherche Scientifique
Synthesis of Pyrazole Heterocycles
Pyrazole Heterocycles Synthesis : The pyrazole moiety, a core component of (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide, is significant in medicinal chemistry due to its presence in biologically active compounds. Pyrazoles are extensively used as synthons in organic synthesis, with applications ranging from anticancer to anti-HIV agents. Their synthesis involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3) and hydrazine, under conditions that may include microwave irradiation. These methods provide a pathway for creating heterocyclic systems with broad biological activities, offering insights into drug design and development (Dar & Shamsuzzaman, 2015).
Environmental Impact and Degradation
Environmental Persistence and Degradation : The environmental fate of chemicals similar to (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide, especially those involving pyrethroids and related compounds, indicates their widespread detection in various media. Studies on pyrethroids, which share structural similarities with cyano-derivatives, show their circulation among solid, liquid, and gas phases, leading to health risks through bioaccumulation in food chains. This underscores the importance of understanding the environmental behavior and degradation pathways of such compounds to mitigate potential risks (Tang et al., 2018).
Contribution to Drug Discovery and Development
Drug Discovery and Development : The structural features and reactivity of compounds like (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide contribute significantly to drug discovery efforts. By serving as building blocks for the synthesis of diverse heterocyclic compounds, such chemicals enable the development of new drugs with potential biological activities. Their applications in creating inhibitors for various enzymes, as well as their role in synthesizing compounds with antimicrobial, anticancer, and other therapeutic properties, are crucial for advancing pharmacological research and developing novel treatments (Gomaa & Ali, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-18(15(2)25-24-14)12-16(13-22)21(26)23-19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-12H,1-2H3,(H,23,26)(H,24,25)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIRLCLIXHAGMW-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2704037.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]pyrrolidine](/img/structure/B2704039.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2704042.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2704043.png)




